1,3-Dipropyl-8-p-sulfophenylxanthine 1,3-Dipropyl-8-p-sulfophenylxanthine
Brand Name: Vulcanchem
CAS No.: 89073-57-4
VCID: VC0014053
InChI: InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
SMILES: CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Molecular Formula: C17H20N4O5S
Molecular Weight: 392.4 g/mol

1,3-Dipropyl-8-p-sulfophenylxanthine

CAS No.: 89073-57-4

VCID: VC0014053

Molecular Formula: C17H20N4O5S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dipropyl-8-p-sulfophenylxanthine - 89073-57-4

Description

1,3-Dipropyl-8-p-sulfophenylxanthine, also known as DPSPX, is a chemical compound with the molecular formula C17H20N4O5S . It functions primarily as an adenosine receptor antagonist, exhibiting slight selectivity for A1 receptors. Adenosine, in contrast to DPSPX, has trophic effects on sympathetic innervation . Studies show that DPSPX can induce arterial hypertension and cause hyperplastic changes in fibroblasts and arterioles, as well as hypertrophic changes in smooth muscle .

DPSPX impacts the cAMP-adenosine pathway by affecting the conversion of cAMP to AMP via phosphodiesterase (PDE) and 5'-nucleotidase. It also inhibits Xanthine Oxidase (XO), an enzyme involved in purine metabolism, which results in decreased uric acid levels. DPSPX interacts with various enzymes and proteins, influencing cell signaling pathways, gene expression, and cellular metabolism. The synthesis of 1,3-Dipropyl-8-p-sulfophenylxanthine typically involves the alkylation of xanthine derivatives and reacting 1,3-dipropylxanthine with p-sulfophenyl chloride under controlled conditions.

One similar chemical compound is 8-Cyclopentyl-1,3-dipropylxanthine . Like 1,3-Dipropyl-8-p-sulfophenylxanthine, 8-Cyclopentyl-1,3-dipropylxanthine is also a xanthine derivative.

CAS No. 89073-57-4
Product Name 1,3-Dipropyl-8-p-sulfophenylxanthine
Molecular Formula C17H20N4O5S
Molecular Weight 392.4 g/mol
IUPAC Name 4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid
Standard InChI InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26)
Standard InChIKey IWALGNIFYOBRKC-UHFFFAOYSA-N
SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Canonical SMILES CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
Synonyms 1,3-dipropyl-8-(4-sulfophenyl)xanthine
1,3-dipropyl-8-p-sulfophenylxanthine
1,3-dipropyl-8-sulfophenylxanthine
1,3-DSPX
DPSPX
PSPX
PubChem Compound 1330
Last Modified Sep 14 2023

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